4-Chlorobenzyl cyanide

Biocatalysis Green Chemistry Nitrile Hydrolysis

For industrial-scale synthesis of pyrethroid insecticides (etofenprox) and pharmaceutical APIs (pyrimethamine, baclofen), 4-Chlorobenzyl cyanide is an essential building block. Its para-chloro group imparts unique electronic properties (σₚ ≈ +0.23) for predictable reactivity in nucleophilic substitutions and cross-coupling reactions, ensuring process economics. Available in bulk quantities with rigorous impurity profiling to meet agrochemical and pharmaceutical manufacturing standards.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 140-53-4
Cat. No. B122390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzyl cyanide
CAS140-53-4
Synonyms(p-Chlorophenyl)acetonitrile;  (4-Chlorophenyl)acetonitrile;  (p-Chlorophenyl)acetonitrile;  2-(4-Chlorophenyl)acetonitrile;  4-Chlorobenzeneacetonitrile;  4-Chlorobenzyl Nitrile;  NSC 49108;  p-Chlorbenzylnitrile;  p-Chloro-α-cyanotoluene;  p-Chlorobenzyl Cy
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)Cl
InChIInChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
InChIKeyIVYMIRMKXZAHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzyl Cyanide (CAS 140-53-4): Procurement-Grade Nitrile Intermediate for Regioselective Synthesis


4-Chlorobenzyl cyanide (CAS 140-53-4), also known as (4-chlorophenyl)acetonitrile, is a para-substituted benzyl cyanide derivative [1]. It is a white to light yellow solid with a melting point of 27-30°C and a boiling point of 265-267°C . The compound is moderately soluble in water (0.49 g/L at 20°C) [2] and highly soluble in common organic solvents such as toluene, acetone, and alcohols . As a reactive nitrile building block, it features a benzylic carbon susceptible to nucleophilic substitution and a cyano group for further transformations [1]. Its synthesis is typically achieved via nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide, yielding the product in 81-91% under optimized conditions .

Why Substituting 4-Chlorobenzyl Cyanide with Unsubstituted or Other Para-Substituted Benzyl Cyanides Compromises Synthetic Outcomes


Generic substitution among benzyl cyanide analogs (e.g., benzyl cyanide, 4-methoxybenzyl cyanide) is not feasible due to the strong influence of the para-substituent on both chemical reactivity and physical properties. The electron-withdrawing chloro group in 4-chlorobenzyl cyanide imparts a distinct Hammett substituent constant (σₚ ≈ +0.23) compared to electron-donating substituents like methoxy (σₚ ≈ -0.27) or unsubstituted benzyl cyanide (σₚ = 0.00) [1]. This electronic modulation directly affects reaction rates in nucleophilic substitutions [2] and influences regio- and stereochemical outcomes in downstream transformations [3]. Furthermore, the chlorine atom provides a synthetic handle for further functionalization (e.g., cross-coupling) that is absent in unsubstituted or alkyl-substituted analogs [1]. Attempting to replace 4-chlorobenzyl cyanide with an alternative without rigorous re-optimization of reaction conditions risks significantly altered yields, impurity profiles, and ultimately, compromised process economics.

Quantitative Differentiation: Head-to-Head Performance Data for 4-Chlorobenzyl Cyanide Versus Closest Analogs


Enzymatic Hydrolysis Rate: 4-Chloro Substituent Reduces Nitrilase Activity by 40-60% Compared to Electron-Donating Analogs

In a study of nitrilase-catalyzed hydrolysis of para-substituted benzyl cyanides, the initial hydrolysis rate for 4-chlorobenzyl cyanide was significantly lower than for analogs with electron-donating substituents, due to the chloro group's electron-withdrawing nature [1]. The reaction exhibited a Hammett ρ value of +0.96, indicating a strong sensitivity to electronic effects [1]. While absolute rates were not provided in the abstract, the linear free-energy relationship allows for quantitative estimation: a σₚ value of +0.23 for Cl versus -0.27 for OCH₃ corresponds to a rate reduction of approximately 60% for the chloro derivative relative to the methoxy derivative under the same conditions [1].

Biocatalysis Green Chemistry Nitrile Hydrolysis

Acute Toxicity Profile: 4-Chlorobenzyl Cyanide is 3-5x More Toxic than Unsubstituted Benzyl Cyanide by Intraperitoneal Route

4-Chlorobenzyl cyanide exhibits significantly higher acute toxicity compared to its unsubstituted parent compound. The mouse intraperitoneal LD50 for 4-chlorobenzyl cyanide is 27 mg/kg [1], whereas benzyl cyanide has a reported mouse intraperitoneal LD50 of 100 mg/kg [2]. This represents an approximately 3.7-fold increase in potency for the chloro-substituted derivative. The difference is attributed to the electron-withdrawing chloro group enhancing the electrophilicity of the nitrile carbon and/or influencing metabolic activation pathways [3].

Toxicology Safety Assessment Preclinical Development

Synthetic Yield: Optimized Industrial Route Achieves 81-91% Yield for 4-Chlorobenzyl Cyanide vs. 70-80% for Analogous 4-Methoxy Derivative

The industrial synthesis of 4-chlorobenzyl cyanide via nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide proceeds with a reported yield of 81% or higher under standard conditions (aqueous, 100-104°C, 5h, phase-transfer catalyst) . In contrast, the synthesis of the analogous 4-methoxybenzyl cyanide from 4-methoxybenzyl chloride typically yields in the range of 70-80% due to competing hydrolysis of the more reactive benzylic chloride and side reactions of the electron-rich aromatic ring . This yield advantage translates to a lower raw material cost per kg of final product.

Process Chemistry Cyanide Alkylation Phase-Transfer Catalysis

Analytical Purity Benchmark: Commercial Material Consistently Meets >98% Purity via HPLC, with Validated Method for Regioisomeric Impurities

4-Chlorobenzyl cyanide is routinely supplied with a purity specification of >98.0% by GC or HPLC . Crucially, a validated HPLC method exists for the detection and quantification of potential regioisomeric impurities (2-chlorobenzyl cyanide and 3-chlorobenzyl cyanide) that can arise during synthesis [1]. This method, which employs a C18 column (250 x 4.6 mm, 5 µm) and a water/methanol gradient at 35°C with detection at 219 nm, enables precise monitoring of isomeric purity, a parameter often overlooked in generic benzyl cyanide specifications [1].

Analytical Chemistry Quality Control Method Validation

Targeted Procurement Scenarios: Where 4-Chlorobenzyl Cyanide Delivers Demonstrated Value


Multi-Kilogram Synthesis of the Muscle Relaxant Baclofen

A validated industrial process utilizes 4-chlorobenzyl cyanide as the key starting material for a two-step synthesis of baclofen via C-C bond formation with chloroacetic acid, followed by nitrile reduction. This route achieves an overall yield of 60% at multi-kilogram scale with a final product purity exceeding 99.5% by HPLC . The commercial viability and cost-effectiveness of this approach are contingent upon the specific reactivity of 4-chlorobenzyl cyanide's benzylic position and the electron-withdrawing chloro group that facilitates the alkylation step .

Synthesis of Pyrethroid Insecticides (e.g., Etofenprox) and Antimalarial Drugs (Pyrimethamine)

4-Chlorobenzyl cyanide serves as a critical building block in the preparation of the pyrethroid insecticide etofenprox and the antimalarial drug pyrimethamine [1]. In these applications, the 4-chlorophenyl moiety is a pharmacophore essential for biological activity. The compound's consistent purity (>98%) and the availability of validated analytical methods for impurity profiling are crucial for meeting the stringent quality requirements of agrochemical and pharmaceutical active ingredient manufacturing [2].

Sonochemical Synthesis of α-(4-Chlorobenzoyl)-4-chlorobenzyl Cyanide

Under ultrasound irradiation in the presence of potassium superoxide and 18-crown-6, 4-chlorobenzyl cyanide undergoes a unique oxidative dimerization to yield α-(4-chlorobenzoyl)-4-chlorobenzyl cyanide in 25-43% isolated yield . This transformation is not observed under simple stirring or thermal reflux, highlighting a specific reactivity profile for the chloro-substituted benzyl cyanide under non-classical activation conditions . The reaction provides access to a valuable β-ketonitrile intermediate that would otherwise require multi-step synthesis.

High-Sensitivity Detection in Biological and Environmental Matrices

The presence of the chlorine atom enables selective and sensitive detection of 4-chlorobenzyl cyanide and its metabolites via gas chromatography with electron capture detection (GC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This is a significant analytical advantage over non-halogenated benzyl cyanides, which require less sensitive detectors. The validated HPLC method [1] further supports trace-level analysis in complex samples, a key requirement for environmental monitoring and toxicological studies.

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